Cas no 56515-63-0 (1-(2-Amino-6-nitrophenyl)ethanone)

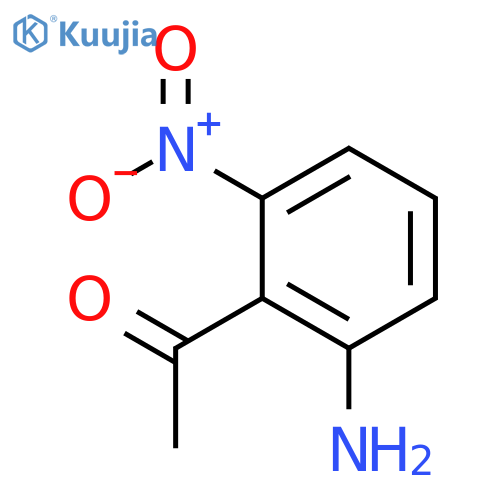

56515-63-0 structure

商品名:1-(2-Amino-6-nitrophenyl)ethanone

1-(2-Amino-6-nitrophenyl)ethanone 化学的及び物理的性質

名前と識別子

-

- 1-(2-Amino-6-nitrophenyl)ethanone

- 1-(2-Amino-6-nitrophenyl)ethan-1-one

- DTXSID90737530

- AKOS016001776

- 56515-63-0

- A869926

- SCHEMBL8477874

-

- MDL: MFCD11867798

- インチ: InChI=1S/C8H8N2O3/c1-5(11)8-6(9)3-2-4-7(8)10(12)13/h2-4H,9H2,1H3

- InChIKey: KNMHTYKIFIWQJI-UHFFFAOYSA-N

- ほほえんだ: CC(=O)C1=C(C=CC=C1[N+](=O)[O-])N

計算された属性

- せいみつぶんしりょう: 180.05349212g/mol

- どういたいしつりょう: 180.05349212g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 224

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 88.9Ų

1-(2-Amino-6-nitrophenyl)ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019119544-5g |

1-(2-Amino-6-nitrophenyl)ethanone |

56515-63-0 | 95% | 5g |

$2070.30 | 2023-09-01 | |

| Alichem | A019119544-25g |

1-(2-Amino-6-nitrophenyl)ethanone |

56515-63-0 | 95% | 25g |

$4775.76 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738212-1g |

1-(2-Amino-6-nitrophenyl)ethan-1-one |

56515-63-0 | 98% | 1g |

¥7216.00 | 2024-05-08 | |

| Crysdot LLC | CD12060606-1g |

1-(2-Amino-6-nitrophenyl)ethanone |

56515-63-0 | 95+% | 1g |

$1072 | 2024-07-24 | |

| Alichem | A019119544-10g |

1-(2-Amino-6-nitrophenyl)ethanone |

56515-63-0 | 95% | 10g |

$2954.70 | 2023-09-01 |

1-(2-Amino-6-nitrophenyl)ethanone 関連文献

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

56515-63-0 (1-(2-Amino-6-nitrophenyl)ethanone) 関連製品

- 5333-27-7(1-(4-Methyl-3-nitrophenyl)ethanone)

- 2243-79-0((2-Nitro-phenyl)-phenyl-methanone)

- 577-59-3(2'-Nitroacetophenone)

- 1775-95-7(2-Amino-5-nitrobenzophenone)

- 32580-41-9(1-(2-Amino-5-nitrophenyl)ethanone)

- 71535-97-2(2,2’,4,4’-Tetranitrobenzophenone)

- 1444-72-0(Methanone,(2-aminophenyl)(2-nitrophenyl)-)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:56515-63-0)1-(2-Amino-6-nitrophenyl)ethanone

清らかである:99%

はかる:1g

価格 ($):714.0